N,N'-bis(3-butoxyphenyl)-2,2-bis(ethylsulfonyl)ethene-1,1-diamine
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Overview
Description
“N,N’-BIS(3-BUTOXYPHENYL)-2,2-BIS(ETHANESULFONYL)ETHENE-1,1-DIAMINE” is an organic compound that belongs to the class of sulfonyl-containing ethene derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-BIS(3-BUTOXYPHENYL)-2,2-BIS(ETHANESULFONYL)ETHENE-1,1-DIAMINE” typically involves the following steps:
Formation of the Ethene Backbone: The ethene backbone can be synthesized through a Wittig reaction or a similar olefination process.
Introduction of Sulfonyl Groups: The ethene backbone is then functionalized with ethanesulfonyl groups using sulfonyl chloride reagents under basic conditions.
Attachment of Butoxyphenyl Groups: The final step involves the nucleophilic substitution reaction where butoxyphenyl groups are introduced to the ethene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification Techniques: Employing techniques such as recrystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N,N’-BIS(3-BUTOXYPHENYL)-2,2-BIS(ETHANESULFONYL)ETHENE-1,1-DIAMINE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Drug Development:
Biological Probes: Used as a probe in biological studies to investigate cellular processes.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules.
Material Production: Employed in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which “N,N’-BIS(3-BUTOXYPHENYL)-2,2-BIS(ETHANESULFONYL)ETHENE-1,1-DIAMINE” exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-BIS(3-METHOXYPHENYL)-2,2-BIS(ETHANESULFONYL)ETHENE-1,1-DIAMINE
- N,N’-BIS(3-ETHOXYPHENYL)-2,2-BIS(ETHANESULFONYL)ETHENE-1,1-DIAMINE
Uniqueness
- Structural Features : The presence of butoxy groups provides unique steric and electronic properties.
- Reactivity : Different reactivity patterns compared to methoxy or ethoxy derivatives.
Properties
Molecular Formula |
C26H38N2O6S2 |
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Molecular Weight |
538.7 g/mol |
IUPAC Name |
1-N,1-N'-bis(3-butoxyphenyl)-2,2-bis(ethylsulfonyl)ethene-1,1-diamine |
InChI |
InChI=1S/C26H38N2O6S2/c1-5-9-17-33-23-15-11-13-21(19-23)27-25(26(35(29,30)7-3)36(31,32)8-4)28-22-14-12-16-24(20-22)34-18-10-6-2/h11-16,19-20,27-28H,5-10,17-18H2,1-4H3 |
InChI Key |
PUUMUNRVBBHRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=C(S(=O)(=O)CC)S(=O)(=O)CC)NC2=CC(=CC=C2)OCCCC |
Origin of Product |
United States |
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